methyl 4-[10-methoxy-4-(5-methylfuran-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-7-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[10-methoxy-4-(5-methylfuran-2-yl)-8-oxa-5,6-diazatricyclo[7400^{2,6}]trideca-1(9),4,10,12-tetraen-7-yl]benzoate is a complex organic compound with a unique structure that includes multiple rings and functional groups
Mechanism of Action
“Methyl 4-[7-methoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate” is a complex organic compound that contains several functional groups and rings, including a furan ring, a pyrazolo[1,5-c][1,3]benzoxazin ring, and a benzoate ester .
Furan derivatives are important building blocks in organic chemistry and are found in various natural sources, most in plants, algae, and microorganisms . They are also structural motifs in biologically active molecules . Polysubstituted furans represent important cores and moieties of some biological compounds as well as acting as useful intermediates in organic synthesis .
Benzoxazin derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects .
The benzoate ester group is commonly found in a variety of natural products and pharmaceuticals, and it often serves as a prodrug that can be metabolized in the body to release the active compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[10-methoxy-4-(5-methylfuran-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-7-yl]benzoate involves multiple steps, including the formation of the core tricyclic structure and the introduction of various functional groups. The synthetic route typically starts with the preparation of the furan and benzoate precursors, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include palladium catalysts, boron reagents, and various solvents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The goal is to achieve a scalable and economically viable process for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[10-methoxy-4-(5-methylfuran-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-7-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Methyl 4-[10-methoxy-4-(5-methylfuran-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-7-yl]benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tricyclic structures with furan and benzoate groups, such as:
- Methyl 5-(methoxymethyl)furan-2-carboxylate
- 6-Methylcoumarin
- 7-Methylcoumarin
Uniqueness
Methyl 4-[10-methoxy-4-(5-methylfuran-2-yl)-8-oxa-5,6-diazatricyclo[7400^{2,6}]trideca-1(9),4,10,12-tetraen-7-yl]benzoate is unique due to its specific arrangement of functional groups and rings, which confer distinct chemical and biological properties
Biological Activity
Methyl 4-[10-methoxy-4-(5-methylfuran-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-7-yl]benzoate is a complex organic compound characterized by its intricate structure that incorporates multiple rings and functional groups. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular structure of this compound includes:
- Furan ring : Contributes to the compound's reactivity and biological interactions.
- Diazatricyclo framework : Provides unique spatial orientation and electronic properties.
- Benzoate moiety : Often associated with prodrug behavior in biological systems.
Table 1: Structural Characteristics
Component | Description |
---|---|
Furan Ring | Five-membered aromatic ring |
Diazatricyclo System | Contains nitrogen atoms enhancing reactivity |
Benzoate Group | Commonly used in pharmaceuticals |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules such as enzymes and receptors through both covalent and non-covalent interactions.
Potential Biological Effects:
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties against a range of pathogens.
- Anticancer Potential : Research indicates possible cytotoxic effects on cancer cell lines, suggesting utility in cancer therapeutics.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing a basis for further exploration in inflammatory diseases.
Case Studies and Research Findings
A review of recent literature reveals several studies focusing on the biological activities of similar compounds within the same chemical class:
- Anticancer Activity :
- Antimicrobial Properties :
- Mechanistic Insights :
Table 2: Summary of Biological Activities
Properties
IUPAC Name |
methyl 4-[7-methoxy-2-(5-methylfuran-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5/c1-14-7-12-20(30-14)18-13-19-17-5-4-6-21(28-2)22(17)31-23(26(19)25-18)15-8-10-16(11-9-15)24(27)29-3/h4-12,19,23H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFWKXJAVLHQBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC3C5=CC=C(C=C5)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.